molecular formula C17H22N2O2 B11510730 ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate

ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate

Cat. No.: B11510730
M. Wt: 286.37 g/mol
InChI Key: ZQCNNTAQMDJIFR-DHZHZOJOSA-N
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Description

Ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with a trimethyl group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Trimethyl Groups: The trimethyl groups can be introduced through Friedel-Crafts alkylation using trimethylchlorosilane and a Lewis acid catalyst.

    Formation of the Ethyl Ester: The ethyl ester functional group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or other esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may bind to specific molecular targets, such as proteins or nucleic acids, and alter their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood and behavior.

Uniqueness

Ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl (E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)8-11(3)18-15-9-14-12(4)13(5)19-16(14)7-10(15)2/h7-9,18-19H,6H2,1-5H3/b11-8+

InChI Key

ZQCNNTAQMDJIFR-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)NC(=C2C)C

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)NC(=C2C)C

Origin of Product

United States

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